molecular formula C10H11BrO3 B2782832 Methyl 2-(3-bromo-4-methoxyphenyl)acetate CAS No. 19626-36-9

Methyl 2-(3-bromo-4-methoxyphenyl)acetate

Cat. No. B2782832
CAS RN: 19626-36-9
M. Wt: 259.099
InChI Key: SJYUPYFKRKUSLL-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromo-4-methoxyphenyl)acetate” is a chemical compound with the CAS Number: 19626-36-9 . It has a molecular weight of 259.1 and its IUPAC name is methyl (3-bromo-4-methoxyphenyl)acetate . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO3/c1-13-9-4-3-7 (5-8 (9)11)6-10 (12)14-2/h3-5H,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(3-bromo-4-methoxyphenyl)acetate” is a solid at room temperature . The boiling point is 307.9±27.0 C at 760 mmHg .

Scientific Research Applications

  • Metabolism Studies : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings reveal metabolic pathways and could be relevant to understanding similar compounds like Methyl 2-(3-bromo-4-methoxyphenyl)acetate (Kanamori et al., 2002).

  • Synthesis and Evaluation of Derivatives : Research on iminothiazolidin-4-one acetate derivatives, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate, highlights the synthesis and evaluation of these compounds as inhibitors for aldehyde and aldose reductase. This study could provide insights into the chemical manipulation and potential applications of related compounds like Methyl 2-(3-bromo-4-methoxyphenyl)acetate (Ali et al., 2012).

  • Antioxidant Properties : A study on bromophenols from the marine red alga Rhodomela confervoides, including derivatives similar to Methyl 2-(3-bromo-4-methoxyphenyl)acetate, revealed their potent scavenging activity against DPPH radicals, suggesting potential antioxidant applications (Li et al., 2012).

  • Chemical Characterization and Structure Analysis : The isolation and characterization of bromophenol derivatives from Rhodomela confervoides, including structural elucidation through spectroscopic methods, provide a basis for understanding the properties and potential applications of related compounds like Methyl 2-(3-bromo-4-methoxyphenyl)acetate (Zhao et al., 2004).

  • Potential Anticancer Activities : A study on synthesized methylated and acetylated derivatives of natural bromophenols evaluated their antioxidant and anticancer activities. This research could be relevant in exploring the potential therapeutic applications of similar compounds (Dong et al., 2022).

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, may cause skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2-(3-bromo-4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYUPYFKRKUSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromo-4-methoxyphenyl)acetate

Synthesis routes and methods I

Procedure details

To 3-bromo-4-methoxyphenylacetic acid (1.0 g, 4.1 mmol) in MeOH (20 mL) was added HCl (4N in 1,4-dioxane; 5 mL, 20 mmol), and the reaction was refluxed overnight. The mixture was concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To (3-bromo-4-methoxy-phenyl)-acetic acid (5.226 g, 21.32 mmol) in MeOH (52 mL) was added thionyl chloride (3.1 mL, 42.65 mmol), and the reaction was stirred at room temperature for 2 hours. Once no starting material was seen by analytical LCMS, the mixture was concentrated and then diluted with CH2Cl2 and aqueous 1N NaOH. The aqueous layer was separated and extracted with CH2Cl2, and the combined organic layers were washed with H2O, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
5.226 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.306 mL, 0.612 mmol) was added to a solution of (3-bromo-4-methoxy-phenyl)-acetic acid (100 mg, 0.408 mmol) in methanol (1 mL) and toluene (4 mL), and the mixture was stirred at room temperature for 10 minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (100 mg, 95%).
Quantity
0.306 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

Methyl iodide (2.05 mL, 4.68 g, 33 mmol) was added to a mixture of methyl 3-bromo-4-hydroxyphenylethanoate (Description 73, 7.35 g, 30 mmol) and potassium carbonate (8.29 g, 60 mmol) in dimethylformamide (30 mL) and the mixture was stirred at room temperature for 16 h. Water (100 mL) was added and the mixture was extracted with ethyl acetate (3×100 mL). The combined organic fractions were washed with aqueous sodium hydroxide (1M, 2×100 mL), water (2×100 mL) and brine (100 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (7.65 g, 100%). 1H NMR (360 MHz, CDCl3) δ7.47 (1 H, d, J 2.1 Hz), 7.18 (1 H, dd, J 8.4, 2.1 Hz), 6.85 (1 H, d, J 8.4 Hz), 3.88 (3 H, s), 3.70 (3 H, s), and 3.49 (2 H, s).
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

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